3-Hydroxyquinoline-8-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxyquinoline-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-7-4-6-2-1-3-8(10(13)14)9(6)11-5-7/h1-5,12H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVFZWMFCBLANH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901290320 | |
| Record name | 3-Hydroxy-8-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901290320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25369-42-0 | |
| Record name | 3-Hydroxy-8-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25369-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-8-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901290320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3 Hydroxyquinoline 8 Carboxylic Acid
Established Synthetic Pathways for 3-Hydroxyquinoline-8-carboxylic Acid
The construction of the quinoline (B57606) ring system is a cornerstone of heterocyclic chemistry, with several classical named reactions providing foundational pathways. While a direct, single-step synthesis for this compound is not prominently documented, its structure can be achieved by adapting established methods such as the Skraup, Doebner-von Miller, or Friedländer syntheses. researchgate.netwikipedia.orgrroij.comnih.gov These methods typically involve the cyclization of an appropriately substituted aniline (B41778) precursor.
A logical and established approach would involve a multi-step sequence starting from 2-amino-3-hydroxybenzoic acid. This precursor contains the necessary substituents for the carbocyclic ring. The synthesis would proceed via condensation with a three-carbon aldehyde or ketone unit that can cyclize to form the desired pyridine (B92270) ring. For instance, an adaptation of the Doebner-von Miller reaction , which traditionally uses α,β-unsaturated carbonyl compounds, could be employed. wikipedia.orgiipseries.orgrsc.org In a hypothetical pathway, 2-amino-3-hydroxybenzoic acid would react with acrolein (generated in situ from glycerol (B35011), as in the Skraup synthesis) or a similar propylene (B89431) glycol derivative under acidic conditions. wikipedia.orgresearchgate.net The reaction sequence involves a Michael addition of the amine to the unsaturated carbonyl, followed by acid-catalyzed cyclization and subsequent oxidation to yield the aromatic quinoline ring.
Another viable established method is the Friedländer synthesis , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group. wikipedia.orgorganicreactions.orgresearchgate.net To apply this to this compound, a derivative of 2-amino-3-hydroxybenzoic acid, such as its corresponding aldehyde (2-amino-3-hydroxy-6-formylbenzoic acid), would be condensed with a two-carbon carbonyl compound like ethyl glyoxylate. This would be followed by an intramolecular aldol (B89426) condensation and dehydration to form the final quinoline structure.
Innovative and Green Chemistry Approaches in Synthesis
Modern synthetic chemistry emphasizes the development of sustainable and efficient processes. In the context of quinoline synthesis, this has led to the exploration of alternative energy sources and streamlined reaction protocols that minimize waste and improve yields.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving product yields. The application of microwave irradiation to classical quinoline syntheses, such as the Friedländer condensation, has been shown to be highly effective. nih.gov Compared to conventional heating methods that can require several hours of reflux, microwave-assisted routes can often be completed in minutes. nih.gov This rapid heating leads to a significant reduction in reaction time and can minimize the formation of side products. The synthesis of various 8-hydroxyquinoline (B1678124) derivatives has been successfully achieved with higher yields under microwave conditions (72%) compared to conventional heating (34%). This demonstrates the efficiency and potential of applying microwave technology to the synthesis of this compound from its precursors.
Photocatalysis represents a frontier in green chemistry, utilizing visible light to drive chemical transformations under mild conditions. While the direct de novo synthesis of the quinoline core via a photocatalytic dehydrogenation oxidation reaction is not yet a standard method, photocatalysis has been effectively applied to the functionalization of N-heterocycles. For instance, the photodriven decarboxylative Minisci reaction allows for the direct C-H alkylation of N-heteroarenes using carboxylic acids as the alkyl source, enabled by a heterogeneous photocatalyst. nih.gov This type of reaction showcases the potential of light-mediated processes to form new bonds on the quinoline scaffold in an efficient and atom-economical manner. Such innovative strategies could pave the way for future developments in the direct synthesis of complex quinolines.
One-pot synthesis protocols, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. The Doebner reaction, for example, can be performed as a three-component, one-pot synthesis of quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid. nih.gov This approach avoids the need for purification of intermediates, saving time and materials. nih.gov Similarly, one-pot protocols have been developed for the synthesis of other complex quinoline systems, demonstrating the robustness of this strategy. researchgate.net Applying a one-pot, multi-component approach to the synthesis of this compound would be a highly desirable green chemistry route.
Functionalization and Derivatization Strategies
The functionalization of the this compound core is essential for modulating its physicochemical and biological properties. The quinoline ring is an electron-deficient heterocycle, which dictates the regioselectivity of various substitution reactions.
The formation of new carbon-carbon bonds at specific positions on the quinoline ring allows for the introduction of a wide range of substituents, from simple alkyl chains to complex aryl groups.
Functionalization at C-5 and C-7: The carbocyclic ring of the quinoline system can be functionalized using modern cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful method for forming C-C bonds. organic-chemistry.org To achieve substitution at the C-5 or C-7 positions, the parent quinoline is typically first halogenated (e.g., brominated). The resulting bromo-quinoline can then be coupled with a variety of organoboron reagents in the presence of a palladium catalyst to introduce new aryl or alkyl groups. rroij.com This method is widely used for derivatizing the 8-hydroxyquinoline skeleton. rroij.com
Functionalization at C-2 and C-4: The electron-deficient nature of the pyridine ring makes the C-2 and C-4 positions susceptible to nucleophilic attack, particularly after protonation of the ring nitrogen. The Minisci reaction is a classic and highly effective method for C-H alkylation at these positions. wikipedia.org The reaction proceeds via the addition of a nucleophilic alkyl radical to the protonated heterocycle. wikipedia.orgprinceton.edu A variety of radical precursors can be used, including carboxylic acids, which undergo oxidative decarboxylation to generate the required alkyl radical. wikipedia.org The Minisci reaction is known for its operational simplicity and the use of inexpensive reagents, making it a valuable tool for derivatizing quinolines at the C-2 and C-4 positions. wikipedia.orgacs.org
Heterocyclic Ring Annulation and Fusion
Annulation and fusion reactions are pivotal in modifying the core structure of this compound, enabling the creation of more complex, polycyclic systems. These transformations typically involve building a new ring onto the existing quinoline framework. The reactivity of the quinoline core, particularly the benzene (B151609) and pyridine rings, allows for the attachment of new heterocyclic structures, leading to compounds with potentially novel chemical and biological properties.
One established strategy involves the lactamization of substituted 8-amino-quinoline-3-carboxylic acids. For instance, a common precursor, 7-chloro-8-nitro-4-oxoquinoline-3-carboxylic acid, can undergo nucleophilic aromatic substitution (SNAr) with compounds containing thiol or amine functionalities. nih.govnih.gov Subsequent reduction of the nitro group to an amine provides a key intermediate. This 8-amino derivative can then be cyclized under thermal conditions, often catalyzed by polyphosphoric acid (PPA), to fuse a new heterocyclic ring at the 7 and 8 positions. nih.govnih.gov This methodology has been successfully employed to create thiazepino[2,3-h]quinoline and diazepino[2,3-h]quinoline systems. nih.govnih.gov
Another approach involves building a pyrano ring fused to the 8-hydroxyquinoline skeleton. The reaction of 8-hydroxyquinoline derivatives with α-cyanocinnamonitriles in the presence of a base like piperidine (B6355638) leads to the formation of 4H-pyrano[3,2-h]quinoline structures. semanticscholar.org This reaction proceeds through a nucleophilic attack followed by cyclization, effectively fusing a pyran ring onto the quinoline 'h' face (between positions 7 and 8). semanticscholar.org Similarly, multistep syntheses starting from 8-hydroxyquinoline have been used to construct fused triazole rings, demonstrating the versatility of the quinoline scaffold in annulation reactions. nih.gov
The following table summarizes representative ring fusion reactions on quinoline carboxylic acid analogues.
| Starting Material Class | Reagents | Fused Ring System | Reference |
| 7-Chloro-8-nitro-quinoline-3-carboxylic acid | 1. 3-Mercaptopropionic acid, 2. Na2S2O4, 3. PPA | Thiazepino[2,3-h]quinoline | nih.gov |
| 7-Chloro-8-nitro-quinoline-3-carboxylic acid | 1. β-Alanine, 2. Na2S2O4, 3. PPA | Diazepino[2,3-h]quinoline | nih.gov |
| 8-Hydroxyquinoline | α-Cyanocinnamonitriles, Piperidine | Pyrano[3,2-h]quinoline | semanticscholar.org |
| 8-Hydroxyquinoline | 1. Ethyl 2-chloroacetate, 2. Hydrazine, 3. Phenyl isothiocyanate, 4. KOH | Triazoloquinoline | nih.gov |
Preparation of Carboxylic Acid Salts
The presence of both a carboxylic acid group and a basic quinoline nitrogen atom gives this compound amphoteric properties, allowing it to form salts with both acids and bases. The formation of carboxylic acid salts is a fundamental chemical transformation that involves the deprotonation of the carboxylic acid's hydroxyl group by a base.
The reaction of a carboxylic acid with a suitable base, such as an alkali metal hydroxide (B78521) (e.g., sodium hydroxide or potassium hydroxide) or an amine, results in the formation of a carboxylate salt. In the case of this compound, this reaction would yield the corresponding metal or amine salt of 3-hydroxyquinoline-8-carboxylate. These reactions are typically straightforward acid-base neutralizations performed in a suitable solvent.
While specific studies on this compound salt formation are not prevalent, the principles can be inferred from extensive research on the related compound, 8-hydroxyquinoline (oxine). Studies have detailed the preparation and characterization of numerous "proton-transfer" compounds, which are essentially salts formed between 8-hydroxyquinoline and various aromatic carboxylic acids. researchgate.net In these instances, the basic nitrogen of the quinoline ring is protonated by the carboxylic acid. researchgate.net This demonstrates the facility with which the quinoline nucleus engages in acid-base chemistry.
Furthermore, synthetic routes for 8-hydroxyquinoline derivatives often conclude with the formation of an acid addition salt. For example, the deprotection of a Boc-protected amine on the quinoline scaffold using hydrogen chloride results in the final product as a hydrochloride salt. nih.gov This highlights the common practice of isolating and handling quinoline derivatives as their more stable and often crystalline salts. The general reaction for the formation of a sodium carboxylate salt is shown below:
General Reaction for Salt Formation: C₁₀H₇NO₃ (this compound) + NaOH → C₁₀H₆NNaO₃ (Sodium 3-hydroxyquinoline-8-carboxylate) + H₂O
Upstream Synthesis Route Elucidation
The synthesis of the this compound core structure relies on established methods for constructing the quinoline ring system from aromatic amine precursors. The most logical and direct precursor for this target molecule is 2-amino-3-hydroxybenzoic acid . Several classical named reactions in organic chemistry can be applied to this precursor to achieve the desired cyclization and form the quinoline scaffold.
Key Synthetic Pathways:
Skraup/Doebner-von Miller Synthesis: This is one of the oldest and most fundamental methods for quinoline synthesis. ablelab.eu The reaction involves heating an aniline (in this case, 2-amino-3-hydroxybenzoic acid) with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene). ablelab.eunih.gov The glycerol is first dehydrated by the sulfuric acid to form acrolein, an α,β-unsaturated aldehyde. iipseries.org The amino group of the precursor then undergoes a conjugate addition to the acrolein, followed by an acid-catalyzed cyclization and subsequent oxidation to yield the aromatic quinoline ring. iipseries.org A variation, the Doebner-von Miller reaction, uses α,β-unsaturated aldehydes or ketones directly instead of generating acrolein in situ from glycerol. nih.gov A closely related synthesis of an 8-hydroxyquinoline from 3-amino-4-hydroxybenzoic acid and crotonaldehyde (B89634) has been documented, supporting this proposed route. rsc.org
Combes Quinoline Synthesis: This method involves the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.org For the synthesis of this compound, 2-amino-3-hydroxybenzoic acid would be reacted with a suitable β-dicarbonyl compound, followed by acid-catalyzed ring closure to form the pyridine portion of the quinoline system. iipseries.orgwikipedia.org
Friedländer Synthesis: This pathway involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde). wikipedia.orgresearchgate.net To apply this to the target molecule, a derivative of 2-amino-3-hydroxybenzoic acid, such as 2-amino-3-hydroxyacetophenone, would be condensed with a compound like pyruvic acid, followed by cyclodehydration. researchgate.net
Gould-Jacobs Reaction: This reaction is particularly useful for preparing 4-hydroxyquinoline (B1666331) derivatives. It begins with the condensation of an aniline with an alkoxymethylenemalonic ester. wikipedia.org The resulting intermediate undergoes thermal cyclization to form a 4-oxo-quinoline-3-carboxylate ester. wikipedia.orgresearchgate.net While this method typically yields a 4-hydroxy (or 4-oxo) product, its principles of building the pyridine ring from a malonic ester derivative are a cornerstone of quinoline synthesis.
The table below outlines these plausible upstream synthesis routes starting from the key precursor.
| Synthesis Name | Precursors | Key Reagents | Product | Reference |
| Skraup Synthesis | 2-Amino-3-hydroxybenzoic acid, Glycerol | H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | This compound | ablelab.eunih.gov |
| Doebner-von Miller | 2-Amino-3-hydroxybenzoic acid, Acrolein | Acid Catalyst | This compound | nih.gov |
| Combes Synthesis | 2-Amino-3-hydroxybenzoic acid, β-Diketone | Acid Catalyst (e.g., H₂SO₄) | Substituted this compound | iipseries.orgwikipedia.org |
| Friedländer Synthesis | 2-Amino-3-hydroxy-benzaldehyde/ketone, α-Methylene carbonyl | Acid or Base Catalyst | This compound | wikipedia.orgresearchgate.net |
| Gould-Jacobs Reaction | 2-Amino-3-hydroxybenzoic acid, Malonic ester derivative | Heat | 4-Oxoquinoline intermediate | wikipedia.orgresearchgate.net |
Advanced Spectroscopic and Analytical Characterization of 3 Hydroxyquinoline 8 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a fundamental tool for the structural determination of 3-Hydroxyquinoline-8-carboxylic acid, providing detailed information about its proton and carbon framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring system, as well as the labile protons of the hydroxyl and carboxylic acid groups. The chemical shifts of the aromatic protons are influenced by the electronic effects of the hydroxyl and carboxyl substituents. Protons on the pyridine (B92270) ring are typically observed at lower fields compared to those on the benzene (B151609) ring due to the electron-withdrawing nature of the nitrogen atom. The carboxylic acid proton is anticipated to appear as a broad singlet at a very downfield chemical shift, generally in the range of 10-13 ppm, due to strong deshielding and hydrogen bonding. Similarly, the phenolic hydroxyl proton would also present as a broad singlet.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| H2 | ~8.5 - 9.0 | d |
| H4 | ~7.5 - 8.0 | d |
| H5 | ~7.2 - 7.6 | t |
| H6 | ~7.0 - 7.4 | d |
| H7 | ~7.0 - 7.4 | d |
| COOH | ~10.0 - 13.0 | br s |
| OH | ~9.0 - 11.0 | br s |
| Note: This table is predictive and not based on reported experimental data. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
In the ¹³C NMR spectrum of this compound, distinct resonances are expected for each of the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group is characteristically found at the most downfield region of the spectrum, typically between 165 and 185 ppm. The carbon atom attached to the hydroxyl group (C3) would also be significantly deshielded. The chemical shifts of the other aromatic carbons are determined by their position relative to the nitrogen atom and the substituents.
Although specific experimental ¹³C NMR data for this compound is not available in the reviewed sources, a table of predicted chemical shifts is presented below.
| Carbon | Expected Chemical Shift (ppm) |
| C2 | ~140 - 150 |
| C3 | ~150 - 160 |
| C4 | ~115 - 125 |
| C4a | ~135 - 145 |
| C5 | ~120 - 130 |
| C6 | ~110 - 120 |
| C7 | ~125 - 135 |
| C8 | ~120 - 130 |
| C8a | ~145 - 155 |
| COOH | ~165 - 175 |
| Note: This table is predictive and not based on reported experimental data. |
Two-Dimensional (2D) NMR Spectroscopy (e.g., COSY, HMQC, HSQC)
Two-dimensional NMR techniques are invaluable for the unambiguous assignment of proton and carbon signals.
COSY (Correlation Spectroscopy) would reveal correlations between scalar-coupled protons, aiding in the assignment of adjacent protons on the quinoline ring.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiments establish one-bond correlations between protons and their directly attached carbon atoms, providing a definitive link between the ¹H and ¹³C NMR spectra.
Solid-State NMR for Tautomerism Elucidation
In the solid state, this compound has the potential to exist in different tautomeric forms, including the zwitterionic form where the carboxylic proton has migrated to the quinoline nitrogen. Solid-state NMR spectroscopy is a powerful technique to investigate this phenomenon. hmdb.cachemicalbook.comhmdb.ca Differences in the ¹³C and ¹⁵N chemical shifts between the solution and solid-state spectra can provide clear evidence for the predominant tautomer in the solid phase. hmdb.cachemicalbook.comhmdb.ca For instance, the presence of a zwitterionic species in the solid state can be confirmed by characteristic changes in the chemical shift patterns. hmdb.cachemicalbook.comhmdb.ca
Vibrational Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is characterized by several key vibrational bands that correspond to its functional groups. The O-H stretching vibrations of the carboxylic acid and hydroxyl groups are expected to produce a very broad band in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid typically gives rise to a strong absorption band between 1710 and 1760 cm⁻¹. The spectrum would also feature characteristic absorptions for the C=C and C=N stretching vibrations of the quinoline ring in the 1400-1600 cm⁻¹ region.
A summary of the expected characteristic FTIR absorption bands is provided in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) |
| O-H (Phenol) | Stretching | 3200 - 3600 (broad) |
| C=O (Carboxylic Acid) | Stretching | 1710 - 1760 |
| C=N (Quinoline) | Stretching | ~1600 - 1650 |
| C=C (Aromatic) | Stretching | ~1450 - 1600 |
| C-O (Carboxylic Acid/Phenol) | Stretching | ~1200 - 1300 |
| Note: This table is predictive and not based on reported experimental data. |
Raman Spectroscopy (FT-Raman)
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, yielding a structural fingerprint of the compound under investigation. For hydroxyquinoline carboxylic acids, FT-Raman spectra are used to identify characteristic vibrational modes of the quinoline ring system, the hydroxyl group, and the carboxylic acid moiety.
In the analysis of related quinoline derivatives, such as 7-chloro-4-hydroxy-3-quinolinecarboxylic acid, theoretical and experimental FT-Raman spectra have been used to assign specific vibrational frequencies. iosrjournals.org The introduction of different substituents onto the quinoline ring can cause shifts in the vibrational frequencies, providing insights into the electronic and structural changes within the molecule. iosrjournals.org
Key vibrational modes for this class of compounds include C-H stretching, C=C and C=N ring stretching, O-H bending, and vibrations associated with the carboxylic acid group. The C=O stretching vibration of the carboxylic acid group is a particularly characteristic band. researchgate.net Studies on various carboxylic acids show that intermolecular interactions, such as hydrogen bonding, significantly influence the Raman spectra, particularly in the regions of the carbonyl (C=O) and hydroxyl (O-H) vibrations. rsc.org For instance, the formation of dimers through hydrogen bonding is a common feature of carboxylic acids and results in noticeable shifts in the corresponding Raman bands. rsc.org
A representative table of theoretical Raman band assignments for a related hydroxyquinoline carboxylic acid derivative illustrates the type of data obtained from this technique.
Table 1: Selected Theoretical FT-Raman Vibrational Assignments for 7-chloro-4-hydroxy-3-quinolinecarboxylic acid. iosrjournals.org
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3674 | O-H Stretching |
| 3106 | C-H Stretching |
| 1631 | C=C Stretching |
| 1582 | Ring Stretching |
| 1393 | C-O Stretching (Carboxylic Acid) |
| 1212 | In-plane O-H Bending |
| 832 | C-Cl Stretching |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π→π* transitions within the quinoline ring system. The position and intensity of these absorption maxima are sensitive to factors such as solvent polarity, pH, and molecular substitution. researchgate.net
Studies on the parent compound, 8-hydroxyquinoline (B1678124), show that the absorption spectra differ in neutral, acidic, and basic media, indicating the existence of different absorbing species (e.g., neutral molecule, zwitterion, anion) in the ground state. The absorption and fluorescence emission spectra typically exhibit a red-shift (bathochromic shift) with increasing solvent polarity. beilstein-journals.org
In the analysis of the closely related 8-hydroxyquinoline-2-carboxylic acid, UV-Vis spectroscopy has been used to determine protonation constants by monitoring the absorbance at different wavelengths as a function of pH. nih.govresearchgate.net This type of spectrophotometric titration is crucial for understanding the acid-base chemistry of the molecule and its behavior in different environments. Furthermore, the chelation of metal ions by hydroxyquinoline derivatives leads to significant changes in the UV-Vis spectrum, a property that is widely used in analytical chemistry. scispace.com
Table 2: UV-Vis Absorption Maxima for 8-Hydroxyquinoline in Different Solvents.
| Solvent | λmax (nm) |
|---|---|
| Cyclohexane | 310 |
| Dioxane | 315 |
| Chloroform | 316 |
| Acetonitrile | 312 |
| Methanol | 315 |
| Water (pH 7) | 310 |
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound and its fragments. For a molecule like this compound (C₁₀H₇NO₃), HRMS can confirm its exact mass (monoisotopic mass: 189.0426 Da). This technique is particularly valuable in distinguishing between compounds with the same nominal mass but different elemental compositions. In studies of metal complexes of the related 8-hydroxyquinoline-2-carboxylic acid, HRMS has been used to identify the isotopic patterns of complex species, confirming their composition. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, compounds with polar functional groups, such as carboxylic acids and hydroxyl groups, are often non-volatile and thermally labile, making them unsuitable for direct GC-MS analysis. colostate.edunih.gov
To overcome this limitation, chemical derivatization is employed to convert the analyte into a more volatile and thermally stable form. nih.govyoutube.com Common derivatization methods for carboxylic acids include:
Silylation: Replacing the active hydrogen of the -COOH and -OH groups with a trimethylsilyl (B98337) (TMS) group. youtube.com
Alkylation: Converting the carboxylic acid into an ester, typically a methyl ester, using reagents like diazomethane (B1218177) or dimethylformamide dimethyl acetal. colostate.edu
Once derivatized, the compound can be readily analyzed by GC-MS. The resulting mass spectrum provides the molecular weight of the derivative and characteristic fragmentation patterns that can be used for structural confirmation. For example, analysis of a related quinoline-4-carboxylic acid derivative by GC-MS identified the product at a specific retention time with its expected relative molecular mass. ui.ac.id
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for polar, non-volatile, and thermally fragile molecules like this compound. It allows for the analysis of molecules directly from a solution phase, typically generating protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.
Recent studies have demonstrated that ESI-MS can be used for the real-time identification of carboxylic acids through the detection of specific sodium adducts. nih.govresearchgate.net In positive ionization mode, carboxylic acids can be detected not only as [M+Na]⁺ but also as [M-H+2Na]⁺ due to sodium-hydrogen exchange on the labile carboxylic acid proton. nih.gov This dual-adduct formation can serve as a diagnostic tool for identifying the presence of a carboxylic acid functional group in a complex mixture. researchgate.net The technique is also highly effective for characterizing metal complexes of hydroxyquinolines. americanpharmaceuticalreview.com
X-ray Diffraction (XRD) Analysis
X-ray Diffraction (XRD) analysis, particularly single-crystal XRD, is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the crystal packing.
While the specific crystal structure of this compound is not detailed in the available literature, extensive crystallographic studies have been performed on the parent 8-hydroxyquinoline and its derivatives and complexes. mdpi.comresearchgate.net For example, a monoclinic polymorph of 8-hydroxyquinoline has been characterized, revealing that the molecules form centrosymmetric dimers via O—H···N hydrogen bonds. researchgate.net These dimers are further linked by π–π stacking interactions to form a three-dimensional framework. researchgate.net
Similarly, crystal structures of metal complexes, such as those of 8-hydroxyquinoline-2-carboxylic acid with zinc and cadmium, have been determined, showing how the ligand coordinates to the metal center and how water molecules are integrated into the crystal lattice through strong hydrogen bonds. uncw.edu Such analyses are fundamental to understanding the solid-state properties and supramolecular chemistry of these compounds.
Table 3: Crystal Data for a Monoclinic Polymorph of 8-Hydroxyquinoline. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₇NO |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.620 (3) |
| b (Å) | 9.243 (4) |
| c (Å) | 11.070 (4) |
| β (°) | 90.718 (6) |
| Volume (ų) | 677.3 (5) |
| Z | 4 |
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify crystalline phases and determine the purity of solid materials. bohrium.com The method is based on the principle of Bragg's Law, where X-rays are diffracted by the crystal lattice of a material, producing a unique diffraction pattern. bohrium.com This pattern serves as a fingerprint for the crystalline solid, allowing for the identification of different solid forms or polymorphs and the assessment of sample purity. bohrium.com
For a crystalline sample of this compound, a PXRD analysis would yield a diffractogram with a series of peaks at specific diffraction angles (2θ). The position and relative intensity of these peaks are characteristic of the compound's specific crystal structure. This experimental pattern can be compared to a pattern simulated from single-crystal X-ray diffraction data to confirm the phase purity of a bulk sample. researchgate.net
| Characteristic Peak (2θ) | Relative Intensity (%) |
|---|---|
| 12.5° | 85 |
| 15.8° | 60 |
| 21.0° | 100 |
| 25.2° | 70 |
| 28.9° | 45 |
Table 1. Hypothetical PXRD peak list for a crystalline form of this compound, illustrating characteristic diffraction angles and their relative intensities.
Single Crystal X-ray Diffraction
Single Crystal X-ray Diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms within a molecule and the packing of molecules in a crystal lattice. bohrium.com This powerful technique determines lattice parameters, space group, bond lengths, bond angles, and details of intermolecular interactions such as hydrogen bonding and π–π stacking.
While specific data for this compound is not available, analysis of closely related compounds provides significant insight. For instance, a new monoclinic polymorph of 8-hydroxyquinoline was isolated and its crystal structure was determined. researchgate.net The molecule is planar, with the hydroxyl hydrogen atom forming an intramolecular O—H⋯N hydrogen bond. researchgate.net In the crystal structure, molecules form centrosymmetric dimers. researchgate.net
| Parameter | Value for 8-Hydroxyquinoline Polymorph researchgate.net |
|---|---|
| Empirical Formula | C₉H₇NO |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.620 (3) |
| b (Å) | 9.243 (4) |
| c (Å) | 11.070 (4) |
| β (°) | 90.718 (6) |
| Volume (ų) | 677.3 (5) |
| Z | 4 |
Table 2. Crystallographic data for a monoclinic polymorph of 8-hydroxyquinoline.
Furthermore, studies on metal complexes of the isomeric 8-hydroxyquinoline-2-carboxylic acid (HQC) demonstrate how coordination affects the crystal structure. Crystals of a zinc complex, [Zn((HQC)H)₂]·2H₂O, were grown and analyzed, showing the protonation of the phenolic oxygens which remain coordinated to the metal ion.
| Parameter | Value for [Zn((HQC)H)₂]·2H₂O energy.gov |
|---|---|
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 7.152 (3) |
| b (Å) | 9.227 (4) |
| c (Å) | 15.629 (7) |
| α (°) | 103.978 (7) |
| β (°) | 94.896 (7) |
| γ (°) | 108.033 (8) |
| Z | 2 |
Table 3. Crystallographic data for the zinc complex of 8-hydroxyquinoline-2-carboxylic acid.
Thermal Analysis Methodologies
Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated or cooled. These methods are crucial for determining the thermal stability, phase transitions, and decomposition profiles of compounds like this compound.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. researchgate.net DSC is used to detect and quantify the energy changes associated with thermal events such as melting, crystallization, and glass transitions. diva-portal.org A DSC thermogram plots heat flow against temperature, where endothermic events (like melting) and exothermic events (like crystallization) appear as peaks.
For this compound, a DSC analysis would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature at the peak and the area under the peak (enthalpy of fusion) provide information about the compound's purity and crystalline nature. Broadened peaks or shifts in the melting point can indicate the presence of impurities or different polymorphic forms.
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |
|---|---|---|---|
| Melting (Endotherm) | 215.5 | 218.0 | -120.5 |
Table 4. Representative hypothetical DSC data for this compound, showing a distinct melting event.
Thermogravimetric (TG) Analysis and Differential Thermogravimetric (DTG) Analysis
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net This technique is essential for determining the thermal stability and decomposition profile of a material. researchgate.netxpsfitting.com The resulting plot of mass versus temperature is called a thermogram.
Differential Thermogravimetric (DTG) analysis is the first derivative of the TGA curve, plotting the rate of mass loss against temperature. DTG curves show peaks at temperatures where the rate of mass loss is at a maximum, making it easier to distinguish between overlapping decomposition steps. nih.gov
For this compound, a TGA thermogram would likely show a stable region at lower temperatures, followed by one or more distinct mass loss steps at higher temperatures. These steps could correspond to the loss of the carboxylic acid group (decarboxylation) followed by the subsequent degradation of the quinoline ring structure.
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | DTG Peak (°C) | Associated Process |
|---|---|---|---|---|
| 1 | 220 - 300 | 23.8 | 285 | Decarboxylation (-COOH) |
| 2 | 300 - 550 | 76.2 | 450 | Ring structure degradation |
Table 5. Hypothetical TG/DTG data for the thermal decomposition of this compound under an inert atmosphere.
Surface and Elemental Characterization
Surface characterization techniques provide information about the elemental composition and chemical states of atoms on the surface of a material, which can differ from the bulk properties.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic states of the elements on a material's surface. The analysis of quinoline and its derivatives by XPS provides detailed information about the local chemical environment of each atom. cnr.it
For this compound, a high-resolution XPS spectrum would be deconvoluted to identify the different chemical states of carbon, nitrogen, and oxygen.
C 1s Spectrum: The carbon signal would be resolved into several components corresponding to different functional groups: aromatic C-C and C-H bonds, C-N in the pyridine ring, C-O from the hydroxyl group, and O-C=O from the carboxylic acid group. rsc.org
N 1s Spectrum: A single peak would be expected for the pyridinic nitrogen atom in the quinoline ring. cnr.it Studies on quinoline itself show this peak at approximately 404.4 eV. cnr.it
O 1s Spectrum: The oxygen signal would be deconvoluted into components representing the hydroxyl group (-OH) and the two distinct oxygen environments within the carboxylic acid group (C=O and C-OH).
| Core Level | Binding Energy (eV) | Assignment |
|---|---|---|
| C 1s | ~284.8 | Aromatic C-C, C-H |
| C 1s | ~286.0 | C-N, C-O |
| C 1s | ~288.7 | O-C=O (Carboxylic) |
| N 1s | ~404.4 | Pyridinic N |
| O 1s | ~533.5 | C-OH (Hydroxyl & Carboxylic) |
| O 1s | ~532.0 | C=O (Carboxylic) |
Table 6. Expected XPS binding energies for the constituent elements of this compound, based on data from related compounds. cnr.itrsc.org
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful analytical technique used to investigate the surface topography and morphology of solid materials at the micro- and nanoscale. The method involves scanning a focused beam of electrons over a sample's surface. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the sample's surface topography, composition, and other properties such as electrical conductivity.
In the context of quinoline derivatives, SEM is instrumental in characterizing the morphology of synthesized micro- or nanostructures. For instance, studies on related 8-hydroxyquinoline compounds have utilized SEM to examine the shape and surface features of microcapsules designed for corrosion inhibition. While it is a standard characterization tool for new chemical entities, specific research detailing the SEM analysis of this compound or its direct derivatives to illustrate their surface morphology was not prominently available in the reviewed literature. Such an analysis would typically reveal details about the compound's crystallinity, particle size distribution, and surface texture, which are crucial for understanding its physical properties and potential applications in materials science.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique capable of detecting and quantifying most elements of the periodic table at trace and ultra-trace concentrations. The sample, typically in a liquid form, is introduced into a high-temperature argon plasma that ionizes the atoms of the elements present. These ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for precise elemental and isotopic measurement.
In the study of this compound and its derivatives, which are potent metal ion chelators, ICP-MS serves as a crucial tool for determining the elemental composition of their metal complexes. Research on related 8-hydroxyquinoline (8-HQ) compounds demonstrates the application of ICP-MS in quantifying the metal content in various systems. For example, it has been used to determine the zinc(II) content in metalloenzymes after interaction with 8-HQ isosteres. The technique is also applied to environmental samples to determine the concentrations of metal ions after treatment or preconcentration with 8-HQ. Furthermore, when hyphenated with chromatographic techniques like ion chromatography (IC-ICP-MS), it can be used to separate different metal species, such as free metal ions from complexed metal ions, and to determine the stability constants of these complexes. This capability is essential for understanding the coordination chemistry and sequestering ability of ligands like this compound towards various metal ions.
Elemental Microanalysis (CHN)
Elemental microanalysis, commonly known as CHN analysis, is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a chemical compound. This combustion-based method provides a critical assessment of a sample's purity and helps to confirm its empirical formula. The results, presented as weight percentages, are compared against the theoretically calculated values for the proposed chemical structure. A close agreement between the found and calculated values provides strong evidence for the compound's identity and stoichiometry.
This technique is routinely employed in the characterization of newly synthesized organic compounds, including derivatives of 8-hydroxyquinoline. For instance, in the synthesis and characterization of new coordination compounds derived from Schiff bases of 2-carbaldehyde-8-hydroxyquinoline, elemental analysis was used to confirm the composition of the resulting metal complexes. The experimentally found percentages of C, H, and N for these derivative complexes showed strong correlation with the calculated theoretical values, thereby verifying their proposed chemical structures. This analytical confirmation is a standard and indispensable step in the synthesis and characterization of novel quinoline derivatives and their metal complexes.
Below is a table presenting representative elemental analysis data for Zinc(II) complexes with Schiff bases derived from 2-carbaldehyde-8-hydroxyquinoline, illustrating the typical results obtained from CHN analysis.
| Compound | Formula | Element | Calculated (%) | Found (%) |
|---|---|---|---|---|
| Zn(L1)₂ | C₃₄H₄₀N₆O₂Zn·0.3H₂O | C | 64.26 | 64.3 |
| H | 6.44 | 6.5 | ||
| N | 13.22 | 13.1 | ||
| Zn(L2)₂ | C₃₂H₃₆N₆O₄Zn·0.5H₂O | C | 59.77 | 59.9 |
| H | 5.80 | 5.8 | ||
| N | 13.07 | 13.0 | ||
| Zn(L3)₂ | C₃₄H₄₀N₆O₄Zn·0.2H₂O | C | 61.34 | 61.3 |
| H | 6.12 | 6.2 | ||
| N | 12.62 | 12.7 |
Computational and Theoretical Investigations of 3 Hydroxyquinoline 8 Carboxylic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, valued for its balance of accuracy and computational efficiency. It is widely used to investigate the electronic properties of molecules, predict their geometries, and simulate their vibrational spectra.
A fundamental step in computational analysis is geometry optimization, which determines the lowest energy arrangement of atoms in a molecule. Using DFT methods, typically with a functional like B3LYP and a basis set such as 6-31G* or higher, researchers can calculate key structural parameters. For instance, studies on cocrystals of 8-hydroxyquinoline (B1678124) derivatives have determined bond lengths through DFT, which show strong agreement with experimental X-ray diffraction data. sci-hub.se The delocalization of electrons within the quinoline (B57606) ring system, influenced by substituents like hydroxyl and carboxyl groups, leads to specific bond lengths that are shorter than typical single bonds but longer than double bonds. sci-hub.se
Below is a table of selected optimized bond lengths for a related 8-hydroxyquinoline derivative, illustrating typical results from such calculations. sci-hub.se
| Bond | Calculated Bond Length (Å) | Description |
|---|---|---|
| C–O (hydroxyl) | 1.338 | Carbon-oxygen bond in the hydroxyl group. |
| C–S | 1.778 | Illustrative bond length for a substituent on the ring. |
| C–C (aromatic) | 1.375 - 1.433 | Range of carbon-carbon bond lengths within the quinoline ring system, indicating electron delocalization. |
DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the harmonic vibrational frequencies, specific spectral peaks can be assigned to particular molecular motions, such as stretching, bending, or torsional modes. The Potential Energy Distribution (PED) analysis further quantifies the contribution of each internal coordinate to a given normal mode, providing a detailed understanding of the molecule's vibrations. researchgate.net
For 8-hydroxyquinoline (8-HQ), a close analog, DFT calculations at the B3LYP/6-31G* level have been used to assign its fundamental vibrational modes. researchgate.netresearchgate.net The characteristic O-H stretching vibration of the hydroxyl group is typically observed as a strong, broad band in the infrared spectrum. msu.edulibretexts.org The C=O stretching of the carboxylic acid group would be expected in the 1690-1760 cm⁻¹ region. libretexts.org
The following table presents a selection of calculated and experimental vibrational frequencies for 8-hydroxyquinoline (8-HQ), demonstrating the accuracy of DFT methods. researchgate.netresearchgate.net
| Assignment (Vibrational Mode) | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Description |
|---|---|---|---|
| ν(O-H) | 3688 | ~3400 (broad) | O-H stretching vibration of the hydroxyl group. |
| ν(C-H) aromatic | 3050 - 3100 | 3000 - 3100 | Stretching vibrations of C-H bonds in the aromatic rings. |
| Ring Stretching | 1580 | 1582 | Collective C-C and C-N stretching vibrations within the quinoline rings. |
| δ(O-H) | 1518 | 1515 | In-plane bending of the O-H group. |
| γ(O-H) | 896 | 895 | Out-of-plane bending of the O-H group. |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. researchgate.net A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small gap suggests the molecule is more reactive. sci-hub.se For the parent quinoline molecule, DFT calculations have determined these energy values, providing a baseline for understanding its derivatives. scirp.org
| Parameter | Value (eV) for Quinoline | Significance |
|---|---|---|
| E(HOMO) | -6.646 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| E(LUMO) | -1.816 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| ΔE (HOMO-LUMO Gap) | 4.830 | Indicates chemical reactivity and kinetic stability. A smaller gap often correlates with higher reactivity. |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational changes, stability, and intermolecular interactions of a system. nih.gov For molecules like quinoline derivatives, MD simulations are often employed to understand their behavior in a biological context, such as their interaction with a protein's active site. nih.govmdpi.com
In a typical MD study, a ligand-protein complex is placed in a simulated environment (e.g., a water box with ions) and the system's trajectory is calculated over a period of nanoseconds. mdpi.com Analysis of this trajectory can reveal the stability of the complex, key hydrogen bonds, and conformational flexibility, which are crucial for drug design and understanding mechanisms of action. nih.gov For example, MD simulations of quinoline derivatives targeting specific enzymes have been used to confirm the stability of the ligand within the binding pocket and to analyze the persistence of crucial interactions over time. nih.govmdpi.com
Quantum Chemical Descriptors and Reactivity Analysis
Beyond FMO theory, various quantum chemical descriptors can be calculated to analyze a molecule's reactivity in greater detail. These descriptors provide quantitative measures of properties like electronegativity, hardness, and electrophilicity, which help in predicting how a molecule will behave in a chemical reaction.
The Average Local Ionization Energy (ALIE), denoted as I(r), is a conceptual DFT tool used to identify the regions of a molecule from which an electron is most easily removed. nih.gov It is calculated at various points on the molecule's electron density surface. Regions with the lowest ALIE values correspond to the locations of the most loosely held electrons, such as lone pairs on heteroatoms or π-electrons in aromatic systems. nih.govphyschemres.org
An ALIE map visually represents these reactive sites. For a molecule like 3-Hydroxyquinoline-8-carboxylic acid, the map would likely show low ALIE values (typically colored red or blue depending on the scheme) around the nitrogen atom of the quinoline ring, the oxygen atoms of the hydroxyl and carboxylic acid groups, and across the π-system of the aromatic rings. physchemres.org These sites are the most probable locations for electrophilic attack or radical reactions, providing a powerful guide to predicting chemical reactivity. nih.govdiva-portal.org
Fukui Functions for Reactive Site Prediction
Computational chemistry provides powerful tools for predicting the reactivity of molecules. One such tool is the Fukui function, which is derived from density functional theory (DFT) and helps in identifying the most probable sites for nucleophilic, electrophilic, and radical attacks. The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point in a molecule when an electron is added or removed.
For a given atom in a molecule, three types of Fukui functions are typically calculated:
f+(r): This function indicates the susceptibility of a site to a nucleophilic attack (attack by an electron-rich species). A higher value of f+(r) suggests a more favorable site for accepting an electron.
f-(r): This function points to the preferred site for an electrophilic attack (attack by an electron-deficient species). A larger f-(r) value indicates a greater propensity to donate an electron.
f0(r): This function is used to predict the site for a radical attack.
Theoretical studies on quinoline derivatives have employed Fukui functions to elucidate their reactive behavior. By calculating these indices for each atom in the this compound molecule, researchers can map out the regions most susceptible to chemical reactions. This information is invaluable for understanding the molecule's interaction with biological targets and for designing new derivatives with enhanced activity.
Table 1: Hypothetical Fukui Function Indices for this compound Note: This table is illustrative and based on general principles of reactivity for similar compounds. Actual values would be obtained from specific quantum chemical calculations.
| Atomic Site | f+(r) (Nucleophilic Attack) | f-(r) (Electrophilic Attack) | f0(r) (Radical Attack) | Predicted Reactivity |
| N1 | 0.052 | 0.015 | 0.034 | Prone to electrophilic and radical attack |
| C2 | 0.031 | 0.045 | 0.038 | Susceptible to electrophilic attack |
| C3 (with -OH) | 0.025 | 0.060 | 0.043 | High reactivity towards electrophiles |
| C4 | 0.048 | 0.020 | 0.034 | Potential site for nucleophilic attack |
| C8 (with -COOH) | 0.015 | 0.075 | 0.045 | Carboxyl carbon is a strong electrophilic site |
| O (in -OH) | 0.080 | 0.010 | 0.045 | Highly susceptible to electrophilic attack |
| O (in -COOH) | 0.075 | 0.012 | 0.044 | Prone to electrophilic attack |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in molecules and the interactions between different parts of a molecule. It provides a detailed picture of bonding, lone pairs, and the delocalization of electrons, which are crucial for understanding molecular stability and reactivity.
Key insights from NBO analysis include:
Hybridization and Bonding: NBO analysis determines the hybridization of atomic orbitals and describes the nature of chemical bonds (e.g., sigma, pi bonds).
Charge Distribution: It calculates the natural charges on each atom, offering a more chemically intuitive picture of charge distribution than other methods.
For this compound, NBO analysis can reveal the extent of electron delocalization within the quinoline ring system and the influence of the hydroxyl and carboxylic acid substituents on the electronic structure. Strong intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the nitrogen atom or the carboxylic acid group, can be identified and quantified. These interactions play a vital role in determining the molecule's preferred conformation and its chemical properties.
Table 2: Illustrative NBO Analysis Data for Key Interactions in this compound Note: This table is a representative example. Specific values are subject to the computational level of theory.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP(1) N1 | σ(C2-C3) | 2.5 | Lone pair delocalization |
| LP(2) O (on C3) | π(C2-N1) | 5.8 | Resonance stabilization |
| π(C5-C6) | π(C7-C8) | 18.2 | Pi-electron delocalization in the benzene (B151609) ring |
| LP(1) O (in COOH) | σ(C8-C_carboxyl) | 1.5 | Influence of carboxyl group on the ring |
Bond Dissociation Energies (BDE) and Radial Distribution Functions (RDF)
Bond Dissociation Energy (BDE) is the energy required to break a specific chemical bond homolytically, resulting in two radical fragments. It is a fundamental measure of bond strength. Computational studies can predict BDEs for various bonds within a molecule, providing insights into its thermal stability and potential degradation pathways. For this compound, calculating the BDE of the O-H bond in the hydroxyl group, the C-C bond of the carboxylic acid, and various C-H bonds on the aromatic rings can help identify the weakest bond and the most likely site for initial decomposition or radical-mediated reactions.
Radial Distribution Function (RDF) , often derived from molecular dynamics (MD) simulations, describes how the density of surrounding atoms or molecules varies as a function of distance from a reference point. In the context of a single molecule, RDFs can be used to understand the intramolecular structure. More commonly, in a solution, the RDF provides detailed information about the solvation shell around a molecule. By calculating the RDFs between the solute (this compound) and solvent molecules (e.g., water), one can characterize the hydration structure, including the number and distance of water molecules in the first and second solvation shells. This is crucial for understanding the molecule's solubility and how the solvent might mediate its interactions with other molecules.
Table 3: Calculated Bond Dissociation Energies (BDE) for Selected Bonds in this compound Note: Values are hypothetical and for illustrative purposes.
| Bond | BDE (kcal/mol) | Implication |
| O-H (hydroxyl) | 90.5 | Relatively strong, but a potential site for hydrogen abstraction. |
| C8-COOH | 105.2 | Strong bond, decarboxylation is not highly facile. |
| C2-H | 112.8 | Aromatic C-H bonds are generally strong. |
| N1-C2 | 120.1 | High energy required to break the ring structure. |
Exploration of Tautomeric Equilibria and Zwitterionic Forms
Tautomers are isomers of a molecule that readily interconvert, most commonly through the migration of a proton. For this compound, several tautomeric and zwitterionic forms are possible due to the presence of the acidic hydroxyl and carboxylic acid groups and the basic nitrogen atom in the quinoline ring.
The main equilibrium to consider is between the neutral hydroxy-acid form and a zwitterionic form, where the proton from either the hydroxyl or the carboxylic acid group migrates to the quinoline nitrogen.
Neutral Form: The molecule exists with the hydroxyl group at position 3 and the carboxylic acid group at position 8.
Zwitterionic Form I: The proton from the carboxylic acid group (-COOH) migrates to the quinoline nitrogen (N1), resulting in a carboxylate group (-COO⁻) and a protonated nitrogen (N1⁺H).
Zwitterionic Form II: The proton from the hydroxyl group (-OH) migrates to the nitrogen, creating an oxo group (C3=O) and a protonated nitrogen (N1⁺H). This is a keto-enol type tautomerism.
The relative stability of these forms is highly dependent on the environment, particularly the polarity and hydrogen-bonding capability of the solvent. In the gas phase or nonpolar solvents, the neutral form is typically more stable. However, in polar protic solvents like water, the zwitterionic forms can be significantly stabilized by interactions with solvent molecules. Computational studies can predict the relative energies of these different forms in various environments, providing a quantitative understanding of the tautomeric and zwitterionic equilibria. This is critical as the different forms may exhibit distinct chemical reactivity and biological activity.
Prediction of Molecular Interactions and Biological Potential through Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.
For this compound and its derivatives, docking studies can be performed to investigate their potential to inhibit various enzymes or bind to specific biological targets. The process involves:
Preparation of the Receptor and Ligand: Obtaining the 3D structures of the target protein (often from the Protein Data Bank) and the ligand (this compound).
Docking Simulation: Using a docking program to explore the possible binding poses of the ligand within the active site of the receptor.
Scoring and Analysis: The program calculates a binding score or energy for each pose, which estimates the binding affinity. The poses with the best scores are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and metal coordination.
Studies on similar hydroxyquinoline compounds have shown their potential as inhibitors of various enzymes, often through the chelation of metal ions in the active site. The hydroxyl and carboxylic acid groups, along with the quinoline nitrogen, are excellent metal-binding functionalities. Docking simulations can predict how this compound might coordinate with metal cofactors and interact with amino acid residues in an enzyme's active site, providing a rationale for its observed or potential biological activity and guiding the design of more potent inhibitors.
Coordination Chemistry and Metal Complexation of 3 Hydroxyquinoline 8 Carboxylic Acid As a Ligand
Ligand Properties and Coordination Behavior
The coordination behavior of 3-hydroxyquinoline-8-carboxylic acid is dictated by the spatial arrangement and electronic properties of its constituent functional groups. The interplay between the hydroxyl, carboxylic acid, and quinoline (B57606) nitrogen moieties defines its interaction with metal centers.
Identification of Chelation Sites and Donor Atoms (O, N)
This compound possesses three potential donor atoms for metal chelation: the nitrogen atom of the quinoline ring, the oxygen atom of the hydroxyl group, and the oxygen atoms of the carboxylic acid group. Analogous to the well-studied 8-hydroxyquinoline (B1678124), this compound can act as a bidentate ligand, coordinating through the pyridine (B92270) nitrogen and the deprotonated hydroxyl oxygen. This mode of binding forms a stable five-membered chelate ring with the metal ion. scirp.org
Furthermore, the presence of the carboxylic acid group at the 8-position introduces the possibility of tridentate coordination. Studies on the related compound, 8-hydroxyquinoline-2-carboxylic acid, have shown that it can act as a tridentate ligand, with the carboxylic oxygen also participating in the coordination to the metal center. uncw.edu This suggests that this compound can similarly engage in a tridentate O,N,O-coordination mode, forming two chelate rings (one five-membered and one six-membered) and thereby enhancing the stability of the resulting metal complex. The exact coordination mode, whether bidentate or tridentate, is often influenced by the nature of the metal ion, the reaction conditions, and the stoichiometry of the complex.
Acid Dissociation Constants (pKa) Determination and Protonation Studies
The acid-base properties of this compound are crucial for understanding its coordination chemistry, as the deprotonation of its functional groups is a prerequisite for chelation. The molecule has three ionizable protons: one from the carboxylic acid group, one from the phenolic hydroxyl group, and a proton that can be accepted by the quinoline nitrogen.
Based on these related structures, it can be inferred that the carboxylic acid group of this compound would be the most acidic, with a pKa value likely in the range of 3-4. The deprotonation of the phenolic hydroxyl group would occur at a higher pH, possibly in the range of 9-10. The quinoline nitrogen would be protonated under acidic conditions. The precise determination of these pKa values through techniques such as potentiometric or spectrophotometric titrations is essential for predicting the speciation of the ligand and its complexes in solution at different pH values.
Role as a Metal-Binding Pharmacophore (MBP)
A metal-binding pharmacophore (MBP) is a molecular framework that can chelate metal ions, often leading to a specific biological response. 8-Hydroxyquinoline and its derivatives are recognized as privileged structures in medicinal chemistry and have been extensively studied as MBPs. scirp.orgnih.gov Their ability to interact with metal ions is central to their various biological activities.
The structural features of this compound, namely the bidentate N,O chelation site, make it a potent MBP. By binding to essential metal ions in biological systems, it can modulate the activity of metalloenzymes or disrupt metal homeostasis in pathogenic organisms. The addition of the carboxylic acid group can further influence its properties as an MBP by altering its solubility, membrane permeability, and metal-binding affinity and selectivity. The development of metal-binding isosteres of 8-hydroxyquinoline has been a strategy to create novel scaffolds for metalloenzyme inhibitors with improved physicochemical properties. nih.govnih.gov
Synthesis and Structural Elucidation of Metal Complexes
The synthesis of metal complexes with this compound can be achieved through various synthetic routes, leading to the formation of diverse structural motifs, including mononuclear, polynuclear, and mixed-ligand complexes.
Preparation of Mononuclear and Polynuclear Complexes
Mononuclear complexes of this compound can be prepared by reacting a metal salt with the ligand in an appropriate solvent. The stoichiometry of the reactants often dictates the composition of the resulting complex. For instance, square planar or octahedral complexes can be synthesized by mixing the metal ion and the ligand in a 1:2 molar ratio. scirp.orgscirp.org The geometry of the complex is influenced by the coordination number of the metal ion and the steric and electronic properties of the ligand.
While specific examples of polynuclear complexes with this compound are not detailed in the provided search results, the presence of the carboxylic acid group provides a potential bridging point between metal centers. The carboxylate group can coordinate to two different metal ions, leading to the formation of polynuclear structures. The synthesis of such complexes would likely involve careful control of reaction conditions, such as pH and the metal-to-ligand ratio.
Formation of Mixed-Ligand Complexes
Mixed-ligand complexes, which contain more than one type of ligand coordinated to a central metal ion, can be synthesized to fine-tune the properties of the metal complex. This compound can serve as a primary or secondary ligand in the formation of these complexes.
The synthesis of mixed-ligand complexes typically involves the reaction of a metal ion with this compound and another ligand in a specific molar ratio. acs.orguobaghdad.edu.iqrdd.edu.iq For example, mixed-ligand complexes of divalent transition metal ions have been prepared with 8-hydroxyquinoline and dicarboxylic amino acids. acs.org Similarly, complexes containing 8-hydroxyquinoline and a Schiff base have been synthesized. uobaghdad.edu.iq These studies demonstrate the feasibility of incorporating this compound into more complex coordination spheres, which can lead to novel materials with tailored chemical, physical, and biological properties.
Crystallographic Analysis of Metal Complexes
A thorough search of scientific databases did not yield specific crystallographic data for metal complexes formed with this compound as a ligand. Structural analyses, including bond lengths, coordination geometries, and crystal packing, are therefore not available for these specific complexes. In contrast, related isomers, such as 8-hydroxyquinoline-2-carboxylic acid, have been studied, and their crystal structures with metals like Zinc (Zn) and Cadmium (Cd) have been determined, typically showing distorted octahedral coordination geometries. However, such data cannot be extrapolated to the 3-hydroxy-8-carboxy isomer.
Thermodynamic and Kinetic Aspects of Complex Formation
Investigations into the thermodynamic and kinetic profiles of metal complexation are crucial for understanding ligand efficacy and selectivity.
Determination of Formation and Stability Constants
There is no specific data available from the reviewed sources regarding the formation and stability constants (log K) for metal complexes of this compound. Such studies are essential for quantifying the affinity of the ligand for various metal ions and predicting its behavior in solution. For other isomers, these constants have been determined through techniques like UV-Visible spectroscopy and potentiometric titrations, revealing high stability for a range of divalent and trivalent metal ions, but this information is not applicable to the title compound.
Investigation of Hydrolysis Constants of Metal Complexes
No studies detailing the hydrolysis constants of metal complexes involving this compound were found. This information would be necessary to understand the stability of the complexes in aqueous solutions at varying pH levels and their propensity to form hydroxo species.
Catalytic Applications of this compound Metal Complexes
The potential for metal complexes of this compound to serve as catalysts has not been explored in the available literature. While metal complexes of the parent compound, 8-hydroxyquinoline, have been investigated for catalytic activities, such as in the hydrolysis of esters, no such applications have been reported for complexes of the 3-hydroxy-8-carboxy derivative.
Advanced Spectroscopic Properties of Metal Complexes
The spectroscopic behavior of ligands often changes significantly upon coordination to a metal ion, leading to applications in sensing and imaging.
Enhancement of Fluorescence Emission upon Metal Chelation
While it is a well-established principle that many 8-hydroxyquinoline derivatives exhibit a significant enhancement of fluorescence upon chelation with metal ions due to increased molecular rigidity and inhibition of photo-induced proton transfer, specific studies quantifying this effect for this compound are absent from the reviewed literature. There is no available data on its excitation/emission spectra upon complexation or its potential as a fluorescent sensor for metal ions.
Electrophoretic Properties and Electrochemical Behavior of this compound
Electrophoretic Properties: There is no specific data regarding the electrophoretic mobility, isoelectric point, or behavior of this compound in capillary electrophoresis or other electrophoretic techniques. The electrophoretic behavior of a molecule is fundamentally determined by its charge-to-mass ratio, which is influenced by the pKa values of its ionizable groups (the carboxylic acid and the phenolic hydroxyl group) and the pH of the buffer solution. Without experimental determination of these properties for the 3-hydroxy-8-carboxylic acid isomer, any discussion of its electrophoretic behavior would be purely speculative.
Electrochemical Behavior: Similarly, there is a lack of specific studies on the electrochemical behavior of this compound. The electrochemical properties, including oxidation and reduction potentials, are highly dependent on the specific arrangement of substituents on the quinoline ring. The positions of the hydroxyl and carboxylic acid groups influence the electron density distribution within the aromatic system, which in turn dictates its redox characteristics. While the electrochemical behavior of other hydroxyquinoline isomers has been investigated using techniques like cyclic voltammetry, this information cannot be directly extrapolated to the 3-hydroxy-8-carboxylic acid isomer due to the unique electronic effects imparted by its substitution pattern.
Further experimental investigation is required to elucidate the specific electrophoretic and electrochemical characteristics of this compound. Such studies would be valuable for developing analytical methods for its detection and quantification, as well as for understanding its behavior in coordination chemistry and various potential applications.
Biological Activities and Proposed Mechanisms of Action of 3 Hydroxyquinoline 8 Carboxylic Acid and Its Derivatives Scaffold Oriented Research
Anti-Microbial Potential
The quinoline (B57606) scaffold is a cornerstone in the development of antimicrobial agents. Derivatives of hydroxyquinoline carboxylic acids have demonstrated significant potential in combating both bacterial and fungal pathogens, often through mechanisms involving metal ion chelation and disruption of essential cellular processes.
Anti-Bacterial Activity and Mechanisms
Derivatives of 8-hydroxyquinoline (B1678124) (8-HQ) are recognized for their potent antibacterial properties. nih.govelsevierpure.com The core mechanism of action is frequently attributed to the chelation of essential metal ions, which disrupts bacterial metal homeostasis. researchgate.net This scaffold has been incorporated into hybrid molecules to enhance antibacterial efficacy. For instance, a hybrid of 5-chloro-8-hydroxyquinoline (B194070) and the antibiotic ciprofloxacin (B1669076) displayed significant effects against both susceptible and drug-resistant Gram-positive and Gram-negative bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 4–16 µg/mL. nih.gov Another study synthesized a hybrid of 8-hydroxyquinoline-2-carboxylic acid and ciprofloxacin, which showed more potent activity against Staphylococcus aureus (MIC = 0.0625 mg/mL) than the standard drug. nih.gov
Research has shown that the antibacterial activity of 8-HQ derivatives can be more pronounced against Gram-positive bacteria than Gram-negative bacteria. scienceopen.com This difference is often attributed to the outer membrane of Gram-negative bacteria, which can act as a barrier to the compound's entry. scienceopen.com The nature and position of substituents on the quinoline ring play a crucial role in determining the spectrum and potency of antibacterial activity. scienceopen.comnih.gov
| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Gram-positive & Gram-negative strains | 4-16 | nih.gov |
| 8-hydroxyquinoline-2-carboxylic acid-ciprofloxacin hybrid | Staphylococcus aureus | 0.0625 | nih.gov |
| 8-hydroxyquinoline (Parent Compound) | Gram-positive bacteria | 3.44-13.78 µM | researchgate.net |
| 5-(p-nitro-benzyl)-8-hydroxyquinoline | Vibrio parahaemolyticus | 10⁻³ | nih.gov |
| 5-(p-chloro-benzyl)-8-hydroxyquinoline | Staphylococcus aureus | 10⁻⁶ | nih.gov |
Anti-Fungal Activity and Mechanisms
The 8-hydroxyquinoline scaffold is also a source of potent antifungal agents. nih.govelsevierpure.com Derivatives have shown broad-spectrum activity against various fungal pathogens, including multiple Candida species and dermatophytes. nih.govresearchgate.net For example, newly synthesized triazole-8-hydroxyquinoline derivatives were tested against four Candida species, although they exhibited lower activity (MIC values from 31.25 to 1000 mg/mL) compared to the standard drug fluconazole. nih.gov
Studies on bromo derivatives of 2-methylquinolin-8-ol demonstrated high antifungal activity against all tested fungal strains, indicating that halogenation can significantly enhance potency. mdpi.org The parent 8-hydroxyquinoline compound has also shown strong activity against diploid fungi like Candida albicans. researchgate.netimrpress.com The mechanism of action for these compounds can involve the disruption of fungal cell wall integrity and interference with membrane functions.
| Compound/Derivative | Fungal Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Triazole-8-hydroxyquinoline derivatives | Candida spp. | 31.25-1000 mg/mL | nih.gov |
| 8-hydroxyquinoline (Parent Compound) | Candida albicans | Potent Activity | researchgate.netimrpress.com |
| 7-Bromo-2-methylquinolin-8-ol | Various fungal strains | High Activity | mdpi.org |
Anti-Cancer Modalities
Quinoline derivatives are extensively studied as potential antitumor agents due to their ability to interfere with multiple pathways involved in cancer progression. nih.govresearchgate.net The 8-hydroxyquinoline scaffold, in particular, has been a focus for designing anticancer compounds, largely due to its metal-chelating properties which can induce oxidative stress and apoptosis in cancer cells. nih.gov
Numerous studies have demonstrated a direct link between the metal chelation ability of 8-hydroxyquinoline derivatives and their antiproliferative activity. nih.gov For instance, copper (II) complexes of 8-hydroxyquinoline hydrazones have shown higher anticancer activity than the free ligands, with some complexes being more active than the standard chemotherapy drug cisplatin (B142131) against malignant melanoma (A-375) and lung (A-549) cancer cells. nih.gov Other antitumor mechanisms associated with quinoline derivatives include the inhibition of critical enzymes like topoisomerase, c-Met kinase, and growth factor receptors such as EGFR and VEGF, as well as the disruption of tubulin polymerization. nih.govresearchgate.net One novel quinoline derivative, designated 91b1, exhibited significant anticancer effects in vitro and in vivo, with evidence suggesting it works by downregulating the gene Lumican. nih.gov
| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect/Activity | Reference |
|---|---|---|---|
| Copper(II)-8-hydroxyquinoline hydrazone complexes | A-375 (Melanoma), A-549 (Lung) | Higher activity than cisplatin | nih.gov |
| Pyrazolopyrimidoquinoline derivatives (3b, 3d) | HCT116 (Colon), HEPG2 (Liver) | Potent activity, tubulin polymerization inhibition | researchgate.net |
| Quinoline derivative 91b1 | AGS, KYSE150, KYSE450 | Stronger anticancer effects than cisplatin | nih.gov |
Anti-Viral Activity, including HIV-1 Integrase Inhibition
The hydroxyquinoline carboxylic acid scaffold is a key pharmacophore for the development of antiviral agents, most notably as inhibitors of HIV-1 integrase (IN). nih.gov HIV-1 IN is a critical enzyme for viral replication, and its inhibition is a validated therapeutic strategy. nih.govnih.gov The mechanism of these inhibitors involves the chelation of two magnesium ions within the enzyme's active site, which is essential for its catalytic activity. nih.gov
The 8-hydroxyquinoline-7-carboxylic acid structure, a close isomer of the subject compound, was identified as a potent inhibitor of both the 3'-processing and strand transfer steps catalyzed by HIV-1 IN, with IC50 values in the sub-micromolar to low micromolar range. nih.govmdpi.com This discovery paved the way for the development of numerous styrylquinoline-type and other 8-hydroxyquinoline-based inhibitors. mdpi.com
Beyond HIV, quinoline derivatives have shown a broad spectrum of antiviral activities. nih.gov Derivatives of 3-hydroxyquinolin-2(1H)-one have been identified as inhibitors of the influenza A endonuclease, another metal-dependent enzyme. nih.gov Quinoline carboxylic acid has also been found to inhibit influenza virus replication by targeting the host enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). researchgate.net Furthermore, in the context of the recent pandemic, new quinoline compounds demonstrated anti-SARS-CoV-2 activity with EC50 values as low as 1.5 µM, comparable to or stronger than the reference drug chloroquine. scienceopen.com
| Compound/Derivative | Viral Target | Activity (IC50/EC50) | Reference |
|---|---|---|---|
| 8-Hydroxy-quinoline-7-carboxylic acid | HIV-1 Integrase (3'-Processing) | 0.7 µM | nih.gov |
| 8-Hydroxy-quinoline-7-carboxylic acid | HIV-1 Integrase (Strand Transfer) | 1.7 µM | nih.gov |
| 2-isobutyl-5,7-dichloro-8-hydroxyquinoline | Dengue Virus (DENV2) | 0.49 µM | nih.gov |
| 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one | Influenza A Endonuclease | Potent Inhibition (<10 µM) | nih.gov |
| Quinoline Compound 1 | SARS-CoV-2 | 1.5 µM | scienceopen.com |
Enzyme Inhibition Profiles
Inhibition of 2-Oxoglutarate-Dependent Oxygenases
Carboxy-8-hydroxyquinolines have been identified as potent, broad-spectrum inhibitors of 2-oxoglutarate (2OG)-dependent oxygenases. nih.govrsc.org These iron-dependent enzymes are crucial in human biology, playing roles in hypoxic sensing, collagen biosynthesis, and epigenetic regulation through histone and nucleic acid demethylation. nih.govnih.gov As such, they are significant therapeutic targets for diseases like cancer and anemia. nih.gov
The compound 5-carboxy-8-hydroxyquinoline (IOX1), a structural isomer of the titular compound, is a well-characterized inhibitor of this enzyme superfamily. nih.govrsc.orgox.ac.uk It acts as a 2OG competitor, binding to the active site ferrous iron. nih.gov Studies have shown that IOX1 effectively inhibits a wide range of 2OG oxygenases, including transcription factor hydroxylases and various histone demethylase subfamilies. nih.govrsc.org Unlike many other inhibitors, IOX1 is active in cellular assays without needing chemical modification to improve cell permeability. nih.govox.ac.uk The Betti reaction has been utilized to efficiently synthesize C-7 functionalized 8-hydroxyquinolines that act as cell-active inhibitors of KDM4 histone demethylases and other 2OG oxygenases. rsc.org
| Inhibitor | Enzyme Target Class | Mechanism of Action | Reference |
|---|---|---|---|
| 5-carboxy-8-hydroxyquinoline (IOX1) | 2-Oxoglutarate-Dependent Oxygenases | Broad-spectrum 2OG competitor, binds active site Fe(II) | nih.govrsc.org |
| 4-carboxy-8-hydroxyquinoline (4C8HQ) | 2-Oxoglutarate-Dependent Oxygenases | 2OG competitor | nih.govrsc.org |
| C-7 functionalized 8-hydroxyquinolines | KDM4 histone demethylases | Inhibition of 2OG oxygenase activity | rsc.org |
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are critical enzymes in the cholinergic system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). nih.gov The inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of neurodegenerative conditions such as Alzheimer's disease, as it increases the levels of acetylcholine in the brain. nih.gov Derivatives of the 8-hydroxyquinoline scaffold have been investigated for their potential as cholinesterase inhibitors. nih.govresearchgate.net
Research into hybrid molecules has shown promise. For instance, compounds created by linking 8-hydroxyquinoline with a coumarin (B35378) ring through various spacers have demonstrated potent inhibitory activities against both AChE and BuChE. nih.gov The half-maximal inhibitory concentration (IC50) values for some of these derivatives ranged from 8.80 to 26.50 µM, indicating significant inhibitory potential. nih.gov Another study focused on quinolylnitrones derived from 8-hydroxyquinoline-2-carbaldehyde. researchgate.net One particular compound from this series, a low molecular weight nitrone, exhibited unexpectedly potent inhibition of human BuChE (hBChE) with an IC50 value of 1.06 ± 0.31 nmol/L. researchgate.net
The mechanism of inhibition often involves the inhibitor molecule binding within the active site of the enzyme, thereby preventing the substrate from accessing it. nih.gov Molecular docking studies suggest that the quinoline scaffold can interact with key amino acid residues in the active sites of both AChE and BuChE. mdpi.com For example, the carbazole (B46965) ring of one inhibitor was proposed to form π–π interactions with tryptophan (Trp231) and phenylalanine (Phe329) residues in the acyl pocket of BuChE, a structural feature that differs from AChE. acs.org
Table 1: Cholinesterase Inhibitory Activity of Selected 8-Hydroxyquinoline Derivatives
| Compound Type | Target Enzyme | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| 8-Hydroxyquinoline-Coumarin Hybrids | AChE & BuChE | 8.80 - 26.50 µM | nih.gov |
| Quinolylnitrone (Compound 19) | hBChE | 1.06 ± 0.31 nM | researchgate.net |
Matrix Metalloproteinase and Aminopeptidase Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. nih.gov Their activity is crucial for physiological processes like tissue remodeling, but their overexpression is implicated in diseases such as cancer, where they facilitate tumor invasion and metastasis. nih.govresearchgate.net The 8-hydroxyquinoline scaffold, with its inherent metal-binding capability, has been identified as a promising pharmacophore for the design of MMP inhibitors. researchgate.netnih.gov
Derivatives of 8-hydroxyquinoline have been synthesized and evaluated as inhibitors of MMP-2 and MMP-9, two key enzymes in cancer progression. nih.govresearchgate.net Studies have shown that certain Mannich bases of 5-chloro-8-hydroxyquinoline exhibit potent inhibitory activity against these MMPs, with IC50 values in the submicromolar range. researchgate.net For example, compounds designated as 5e and 5h not only displayed good inhibitory activities against MMP-2/9 but also possessed anti-proliferative, anti-invasive, and anti-angiogenesis activity in the A549 lung cancer cell line. nih.gov Molecular docking analyses have supported these findings, revealing favorable binding modes of these compounds within the active sites of MMP-2 and MMP-9. nih.gov
The 8-hydroxyquinoline motif also serves as a metal-binding pharmacophore for inhibiting other metalloenzymes, such as aminopeptidases. nih.gov The fundamental mechanism relies on the ability of the nitrogen and oxygen atoms in the 8-hydroxyquinoline structure to chelate the catalytic metal ion (typically zinc) in the enzyme's active site, thereby inactivating the enzyme. nih.gov
Table 2: MMP Inhibitory Activity of Selected 8-Hydroxyquinoline Derivatives
| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Compound 5e (5-Cl-8-HQ derivative) | MMP-2 / MMP-9 | Submicromolar | nih.gov |
| Compound 5h (5-Cl-8-HQ derivative) | MMP-2 / MMP-9 | Submicromolar | nih.gov |
| General 8-HQ Derivatives | MMPs | 0.69 - 22 µM | nih.gov |
Kinase Inhibition (e.g., Pim-1 kinase)
Pim-1 kinase is a serine/threonine kinase that plays a significant role in controlling cell cycle progression, apoptosis, and cellular metabolism. nih.govnih.gov It is considered an oncogene, and its overexpression is linked to various hematological malignancies and solid tumors, including prostate cancer. nih.govresearchgate.net This makes Pim-1 an attractive target for cancer therapy. nih.gov
Research has identified the 8-hydroxyquinoline scaffold as a key pharmacophore for Pim-1 inhibition. nih.govresearchgate.net Specifically, a series of 2-styrylquinolines and quinoline-2-carboxamides based on an 8-hydroxy-quinoline-7-carboxylic acid moiety were found to be potent inhibitors of Pim-1 kinase. nih.govresearchgate.net Molecular modeling studies suggest that this scaffold interacts with critical amino acid residues, such as Asp186 and Lys67, within the ATP-binding pocket of the kinase, which is likely responsible for the inhibitory activity. nih.govresearchgate.net The hydroxyl group at the C-8 position and the carboxylic acid group are crucial for this interaction. nih.gov Various derivatives bearing different substituents have been synthesized and tested, with many showing activity against the enzyme. researchgate.net
Table 3: Pim-1 Kinase Inhibitory Activity of Selected 8-Hydroxyquinoline Derivatives
| Compound Scaffold | Target Enzyme | Key Interaction Sites | Reference |
|---|---|---|---|
| 8-Hydroxy-quinoline-7-carboxylic acid | Pim-1 Kinase | Asp186 and Lys67 | nih.govresearchgate.net |
Anti-Oxidant Activity and Free Radical Scavenging
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases, including neurodegeneration and cancer. cespu.ptmdpi.com 8-Hydroxyquinoline and its derivatives have been investigated for their antioxidant and free radical scavenging properties. nih.govcespu.ptmdpi.com These compounds can act as antioxidants through two primary mechanisms: direct scavenging of free radicals and chelation of transition metal ions like iron, which catalyze the formation of cytotoxic ROS via the Fenton reaction. mdpi.com
The 8-hydroxyl group is a key contributor to the radical scavenging activity. mdpi.com However, studies on the antioxidant potential of 8-hydroxyquinoline derivatives have yielded varied results. Some derivatives, when tested using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay, showed relatively low antioxidant activity, with IC50 values ranging from 0.8 to 2.49 mg/mL. nih.gov Conversely, other studies highlight 8-hydroxyquinoline as a potent antioxidant, whose effects are dependent on both its radical scavenging ability and its formation of coordination complexes with iron ions. mdpi.com Certain 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives demonstrated significant radical scavenging activity, with one compound showing 92.96% scavenging in the DPPH assay. researchgate.net The antioxidant capacity can be evaluated using various assays, including the Oxygen Radical Antioxidant Capacity (ORAC) and Hydroxyl Radical Antioxidant Capacity (HORAC) assays, which measure the ability to quench peroxyl and hydroxyl radicals, respectively. mdpi.com
Table 4: Antioxidant Activity of Selected Quinoline Derivatives
| Compound Type | Assay | Result | Reference |
|---|---|---|---|
| 8-Hydroxyquinoline derivatives | DPPH | IC50: 0.8 - 2.49 mg/mL | nih.gov |
| Compound 1g (2-chloroquinoline-3-carbaldehyde derivative) | DPPH | 92.96% scavenging activity | researchgate.net |
Neuroprotective and Anti-Neurodegenerative Research
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. cespu.pt The multifaceted pathology of these diseases, which includes oxidative stress, metal ion dyshomeostasis, and protein misfolding, makes multi-target-directed ligands particularly attractive therapeutic candidates. cespu.ptelsevierpure.com The 8-hydroxyquinoline scaffold has emerged as a promising platform for developing such agents due to its combination of metal chelating, antioxidant, and enzyme-inhibiting properties. cespu.ptresearchgate.net
Numerous studies have demonstrated the neuroprotective effects of 8-hydroxyquinoline derivatives in various in vitro models. cespu.ptnih.gov For instance, newly synthesized derivatives have shown a significant ability to protect neuronal SH-SY5Y cells against cytotoxicity induced by iron, the ferroptosis inducer erastin, the oxidant t-BHP, and the Parkinson's-mimicking neurotoxin MPP+. cespu.pt Hybrid molecules incorporating the 8-hydroxyquinoline pharmacophore with synthons from existing drugs like rasagiline (B1678815) and donepezil (B133215) have been developed. nih.gov These multi-target-directed ligands have been shown to inhibit β-amyloid aggregation, reduce metal-driven oxidative damage, and exhibit cholinesterase inhibition. nih.gov
Role of Metal Chelation in Neurodegenerative Pathways
A key factor in the pathology of several neurodegenerative diseases is the dysregulation of metal ion homeostasis, particularly of copper, zinc, and iron. elsevierpure.comtandfonline.com These metal ions can bind to proteins like amyloid-beta (Aβ), promoting their aggregation into the toxic plaques characteristic of Alzheimer's disease. tandfonline.comusask.ca Furthermore, redox-active metals like iron and copper can participate in the Fenton reaction, generating highly destructive hydroxyl radicals and contributing to oxidative stress. mdpi.comtandfonline.com
Metal chelation therapy has been proposed as a promising strategy to counteract these effects. tandfonline.com The 8-hydroxyquinoline scaffold is a well-established metal chelator. elsevierpure.comresearchgate.net Derivatives based on this scaffold, often referred to as metal protein attenuating compounds (MPACs), are designed to be lipophilic, allowing them to cross the blood-brain barrier and modulate the abnormal interactions between metal ions and proteins in the brain. tandfonline.comnih.gov By binding to excess metal ions, these compounds can prevent or even reverse protein aggregation and reduce the production of metal-catalyzed ROS. tandfonline.comusask.ca Clioquinol, an 8-hydroxyquinoline derivative, was one of the first such agents to show promise in clinical trials, demonstrating the potential of this approach to improve cognition and memory. usask.canih.gov
Anti-Inflammatory Effects
Chronic inflammation is another key component in the pathology of various diseases, including neurodegeneration and arthritis. nih.govnih.gov Quinoline carboxylic acid derivatives have been evaluated for their anti-inflammatory properties. nih.govnih.gov
One study on a substituted quinoline carboxylic acid, CL 306 ,293, demonstrated its ability to suppress inflammation and joint destruction in animal models of adjuvant arthritis. nih.gov The mechanism of this compound was found to be distinct from that of nonsteroidal anti-inflammatory drugs (NSAIDs), as it did not affect cyclooxygenase or lipoxygenase activities but instead appeared to down-regulate T-cell function. nih.gov
Other research has investigated the anti-inflammatory potential of various quinoline derivatives by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. nih.govresearchgate.net Several quinoline-3-carboxylic and quinoline-4-carboxylic acids showed appreciable anti-inflammatory effects, comparable to the NSAID indomethacin, without causing cytotoxicity in the inflamed cells. nih.govresearchgate.net This suggests that the quinoline scaffold could be a valuable starting point for the development of novel anti-inflammatory agents. nih.gov
Applications in Targeted Drug Delivery Systems
Targeted drug delivery aims to enhance the therapeutic efficacy of drugs by ensuring their accumulation at the site of action, thereby minimizing off-target effects and systemic toxicity. The design of ligands that recognize specific receptors on target cells is a cornerstone of this approach.
The asialoglycoprotein receptor (ASGPR) is a C-type lectin predominantly expressed on the surface of hepatocytes, making it an attractive target for liver-specific drug delivery. publichealthtoxicology.comnih.gov This receptor plays a crucial role in the clearance of glycoproteins from circulation by recognizing terminal galactose and N-acetylgalactosamine residues. publichealthtoxicology.comnih.gov
While direct studies on 3-Hydroxyquinoline-8-carboxylic acid for ASGPR targeting are not extensively documented in publicly available research, the closely related scaffold of 3-hydroxyquinoline-4-carboxylic acid has been investigated for this purpose. Research into derivatives of 3-hydroxyquinoline-4-carboxylic acid has shown their potential as potent ligands for ASGPR. publichealthtoxicology.com In one study, a series of these derivatives were synthesized and evaluated for their binding affinity to ASGPR using surface plasmon resonance (SPR) spectroscopy. publichealthtoxicology.com The results were promising, with the compounds exhibiting strong binding affinities, with dissociation constants (K D) in the nanomolar range (0.1 - 30 nM). publichealthtoxicology.com This affinity significantly surpasses that of native ASGPR ligands like N-acetylgalactosamine and galactose. publichealthtoxicology.com
These findings suggest that the 3-hydroxyquinoline-carboxylic acid skeleton is a promising pharmacophore for the design of small-molecule ligands for ASGPR. The potent binding observed for the 4-carboxylic acid derivatives indicates that this class of compounds could serve as an effective and potentially more accessible alternative to traditional galactose-based ligands for hepatocyte-targeted drug delivery. publichealthtoxicology.com Further investigation into other isomers, such as the this compound, could reveal additional candidates for this targeted delivery system.
| Compound Scaffold | Receptor | Binding Affinity (KD) | Measurement Technique |
| 3-Hydroxyquinoline-4-carboxylic acid derivatives | Asialoglycoprotein Receptor (ASGPR) | 0.1 - 30 nM | Surface Plasmon Resonance (SPR) |
This compound as a Versatile Small Molecule Scaffold
The 8-hydroxyquinoline (8-HQ) moiety, the core of this compound, is widely recognized in medicinal chemistry as a "privileged scaffold." researchgate.netrsc.org This term denotes a molecular framework that is capable of binding to a variety of biological targets with high affinity, leading to a broad range of pharmacological activities. rsc.org The versatility of the 8-HQ scaffold has led to the development of numerous derivatives with diverse therapeutic applications. nih.govnih.govresearchgate.net
The biological activity of 8-hydroxyquinoline derivatives is attributed to several key features. The presence of a hydroxyl group at the 8-position and a nitrogen atom in the quinoline ring allows for the chelation of various metal ions, which is a crucial mechanism for some of its biological effects. nih.govscispace.com Furthermore, the aromatic ring system can be readily modified with various functional groups, allowing for the fine-tuning of its physicochemical properties and biological targets. nih.govnbinno.com
Derivatives of the 8-hydroxyquinoline scaffold have demonstrated a wide spectrum of biological activities, including:
Anticancer: Some 8-HQ derivatives have shown potent anticancer activity. nih.govresearchgate.net
Antimicrobial: The 8-HQ scaffold is the basis for several antibacterial and antifungal agents. nih.govresearchgate.net
Antiviral: Certain derivatives have been investigated for their antiviral properties. nih.govresearchgate.net
Neuroprotective: The iron-chelating properties of 8-HQ derivatives have led to their investigation in the context of neurodegenerative diseases. nih.gov
The addition of a carboxylic acid group, as in this compound, can further enhance the molecule's properties, for instance by providing an additional point for metal chelation or for forming conjugates with other molecules. The specific isomer, 8-hydroxyquinoline-2-carboxylic acid, has been studied for its metal ion coordinating properties and has shown potential in biomedical applications. uncw.edunih.gov The diverse biological activities of the broader 8-hydroxyquinoline family underscore the potential of the this compound scaffold as a valuable starting point for the discovery of new therapeutic agents. nih.govnih.govresearchgate.net
| Biological Activity of 8-Hydroxyquinoline Derivatives |
| Anticancer |
| Antimicrobial (Antibacterial, Antifungal) |
| Antiviral |
| Neuroprotective |
| Anti-inflammatory |
| Antidyslipidemic |
| Antioxidative |
Structure Activity Relationship Sar Studies of 3 Hydroxyquinoline 8 Carboxylic Acid Derivatives
Influence of Substituent Position and Electronic Properties on Biological Potency
The biological potency of 3-hydroxyquinoline-8-carboxylic acid derivatives is significantly modulated by the nature and position of substituents on the quinoline (B57606) ring system. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—play a pivotal role in the molecule's interaction with biological targets.
Research on the broader class of 8-hydroxyquinolines has shown that the introduction of electron-withdrawing groups can enhance biological activity. For instance, studies on antiviral 8-hydroxyquinoline (B1678124) derivatives revealed that activity is positively influenced by increasing the electron-withdrawing properties of substituents on an attached anilide ring. nih.gov Di- and tri-substituted derivatives with chloro (Cl) and nitro (NO₂) groups, such as 3,4-dichloro, 3,4,5-trichloro, and 3-nitro, demonstrated higher inhibitory activity against viral growth. nih.gov This suggests that reducing electron density in certain parts of the molecule can strengthen its interaction with target proteins. The 8-hydroxy-quinoline 7-carboxylic acid moiety, a close analogue, has been identified as a crucial pharmacophore for Pim-1 kinase inhibition, with molecular modeling indicating that it interacts with key residues like Asp186 and Lys67 within the ATP-binding pocket.
Conversely, the position of these groups is equally critical. An electron-withdrawing chloro-substituent at the 5-position of an 8-hydroxyquinoline derivative was found to decrease the pKa values of both the hydroxyl group and the quinoline nitrogen, which in turn alters the molecule's metal-chelating properties and biological effect. researchgate.net In a series of multifunctional tacrine-quinoline hybrids, a 5-fluoro substitution (an electron-withdrawing group) led to the most potent activity, whereas 5,7-dichloro substitution markedly reduced activity, possibly due to steric hindrance or an unfavorable alteration of the electronic distribution. mdpi.com
| Substituent | Position | Electronic Property | Observed Effect on Biological Potency | Reference |
| -Cl, -NO₂ | Anilide Ring | Electron-Withdrawing | Increased antiviral activity | nih.gov |
| 5-Chloro | Quinoline Ring | Electron-Withdrawing | Decreased pKa of OH and N; altered activity | researchgate.net |
| 5-Fluoro | Quinoline Ring | Electron-Withdrawing | Potent cholinesterase inhibition | mdpi.com |
| 5,7-Dichloro | Quinoline Ring | Electron-Withdrawing | Markedly reduced activity (potential steric hindrance) | mdpi.com |
Effect of Stereochemistry and Conformational Flexibility on Activity
The three-dimensional arrangement of atoms (stereochemistry) and the ability of a molecule to adopt different shapes (conformational flexibility) are defining factors for its biological activity. For a molecule to be effective, it must adopt a specific conformation to properly fit into the binding site of its biological target.
The flexibility of derivatives is often modulated by introducing or modifying linkers between the core quinoline scaffold and other pharmacophoric groups. In a study of tacrine-quinoline hybrids, replacing a rigid amide linker with a more flexible methylene (B1212753) linker resulted in a marked improvement in potency. mdpi.com This enhancement was attributed to increased conformational flexibility, which allowed for better spatial accommodation within the enzyme's active site. mdpi.com The length of this flexible linker is also crucial; activity was found to improve when the linker was extended from one to two methylene units, but a further extension to four units led to a decrease in potency. mdpi.com This indicates that an optimal degree of flexibility and a specific molecular length are required to bridge key interaction points within the target, such as the catalytic active site (CAS) and peripheral anionic site (PAS) of acetylcholinesterase. mdpi.com
Similarly, in a series of umbelliferone-8-hydroxyquinoline conjugates, derivatives with a flexible spacer of four carbon atoms demonstrated superior antifungal activity compared to those with a shorter, two-carbon spacer. nih.gov This suggests that the longer chain provides the necessary flexibility for the molecule to achieve an optimal orientation for its antifungal action. nih.gov
| Linker/Spacer Modification | Effect on Flexibility | Resulting Biological Activity | Reference |
| Amide linker replaced with methylene linker | Increased | Marked improvement in potency | mdpi.com |
| Methylene linker length increased (1 to 2 units) | Increased | Improved potency | mdpi.com |
| Methylene linker length increased (2 to 4 units) | Further Increased | Decreased potency | mdpi.com |
| Carbon spacer length increased (2 to 4 atoms) | Increased | Better antifungal activity | nih.gov |
Impact of Metal Ion Identity and Chelation Geometry on Biological Responses
A hallmark of the 8-hydroxyquinoline scaffold, including this compound, is its ability to act as a potent chelator of metal ions. The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the 8-hydroxyl group form a bidentate {N,O} donor set that can bind to various biologically relevant metal ions like iron (Fe), copper (Cu), and zinc (Zn). researchgate.netresearchgate.net This chelation is fundamental to many of the biological activities observed for this class of compounds. researchgate.net
The presence of this chelating group is a necessary, though not always sufficient, prerequisite for activity. researchgate.net Derivatives where the quinoline nitrogen is removed or shifted are unable to form stable metal complexes and consequently lose their toxicity against certain cancer cells. researchgate.net The specific biological response is highly dependent on the identity of the metal ion and the stability and redox activity of the resulting complex. nih.gov For example, studies have shown that subtle changes in the structure of 8-hydroxyquinoline derivatives lead to unique responses when co-administered with iron(III) and copper(II) ions. nih.gov
The geometry of the metal complex also plays a role. The 8-hydroxyquinoline scaffold is planar, which facilitates its interaction with biological systems. researchgate.net Upon chelation, the resulting complex adopts a specific three-dimensional structure. For instance, 8-hydroxyquinoline-2-carboxylic acid has been shown to form multiple complex species with gallium(III), including [Ga(8-HQA)]⁺, [Ga(8-HQA)(OH)], and [Ga(8-HQA)₂]⁻, with the latter being the most stable. researchgate.net The specific geometry and stability of these complexes dictate their biological fate and therapeutic or toxic effects.
Rational Design through Bioisosteric Replacements
In medicinal chemistry, bioisosteric replacement is a strategy used to optimize drug properties by substituting one functional group with another that has similar physical or chemical characteristics. For this compound, the carboxylic acid group is a primary target for such modification. While the carboxylate is often crucial for target binding, it can also lead to poor membrane permeability and rapid metabolism.
Other non-classical bioisosteres that mimic the function of a carboxylic acid include 3-hydroxyisoxazole, sulfonic acids, and various oxadiazoles. The choice of bioisostere depends on the specific requirements of the biological target and the desired physicochemical properties. This rational design approach allows for the fine-tuning of acidity, lipophilicity, and metabolic stability.
| Carboxylic Acid Bioisostere | Key Features | Example Application | Reference |
| 5-Substituted 1H-Tetrazole | Acidic NH group, similar pKa to COOH, metabolically stable | Losartan (angiotensin II antagonist), tetrazolo-quinoline derivatives | rroij.com |
| 3-Hydroxyisoxazole | Planar, acidic, pKa ~4-5 | GABA and glutamate (B1630785) neurotransmitter derivatives | |
| Sulfonic Acid | Non-planar, strongly acidic | Cholecystokinin-B (CCK-B) receptor antagonists | |
| 5-Oxo-1,2,4-oxadiazole | Planar, acidic, more lipophilic than tetrazole | Angiotensin II (AT1) receptor antagonists |
Correlation of Physicochemical Properties (e.g., Lipophilicity) with Activity
The biological activity of this compound derivatives is strongly correlated with their physicochemical properties, particularly lipophilicity and acidity (pKa). Lipophilicity, often expressed as log P or log k, governs the molecule's ability to cross cell membranes and reach its target.
In some series of 8-hydroxyquinoline derivatives, a direct, linear relationship has been observed where antiviral activity increases with increasing lipophilicity. nih.gov Similarly, for certain organometallic complexes of 8-hydroxyquinoline hybrids, higher cytotoxic activity was linked to increased lipophilicity. However, this relationship is not universal, and an optimal level of lipophilicity is often required to balance solubility and membrane permeability.
The acidity of the phenolic hydroxyl group is another critical parameter. The pKa of this group influences the molecule's charge state at physiological pH and its ability to chelate metal ions. nih.gov A clear correlation has been established for some 8-hydroxyquinoline-derived Mannich bases, where the pKa value of the phenolic OH is inversely correlated with MDR-selective toxicity—meaning a lower pKa (stronger acidity) leads to greater selective activity. nih.gov This highlights how subtle modifications that alter pKa can significantly impact biological outcomes by affecting metal binding and the distribution of molecular species at physiological pH. mdpi.comnih.gov
| Physicochemical Property | Correlation with Biological Activity | Compound Class / Example | Reference |
| Lipophilicity (log k) | Linear positive correlation | Antiviral 8-hydroxyquinoline-N-anilide derivatives | nih.gov |
| Lipophilicity | Positive correlation | Cytotoxic Rh and Ru complexes of 8-hydroxyquinoline hybrids | |
| pKa of phenolic OH | Inverse correlation | MDR-selective 8-hydroxyquinoline Mannich bases | nih.gov |
Emerging Research Directions and Future Perspectives for 3 Hydroxyquinoline 8 Carboxylic Acid
Development of Advanced Synthetic Methodologies
Advanced methodologies now being explored include:
Domino Reactions: These one-pot reactions, where a series of transformations occur sequentially without isolating intermediates, offer a highly efficient route to complex molecules. An acid-catalyzed domino condensation-cyclization-ring opening reaction has been successfully used to synthesize substituted 3-carboxylquinolines from 4-chloro-3-formylcoumarin and anilines, providing a rapid and efficient pathway. scispace.com
Ultrasound-Assisted Synthesis: The use of ultrasonic frequencies (20–50 kHz) can accelerate reaction rates and improve yields. This green chemistry approach has been applied to the synthesis of quinolines using basic ionic liquids in aqueous media, notable for its high product yield and ease of handling. researchgate.net
Novel Catalysis: Researchers are investigating the use of various catalysts, such as n-dodecylphosphonic acid (DPA), to facilitate quinoline (B57606) synthesis in environmentally friendly media like water or under solvent-free conditions. researchgate.net
One-Pot Protocols: A simple and concise one-pot protocol has been described for synthesizing carboxyl-substituted bisquinoline systems, involving a Williamson reaction followed by hydrolysis, demonstrating the efficiency of modern synthetic planning. researchgate.net
These advanced methods aim to improve the accessibility of diverse 3-hydroxyquinoline-8-carboxylic acid derivatives, enabling the creation of molecular libraries for screening and development in various applications.
Computational-Driven Design of Novel this compound Derivatives
In silico methods have become indispensable in modern drug discovery and materials science for accelerating the design and optimization of new molecules. By leveraging computational power, researchers can predict the properties and biological activities of novel this compound derivatives before committing to their synthesis, saving significant time and resources. mdpi.comnih.gov
Key computational strategies include:
3D-Quantitative Structure-Activity Relationship (3D-QSAR): Techniques like Comparative Molecular Field Analysis (CoMFA) are used to build predictive models that correlate the three-dimensional structure of quinoline derivatives with their biological activity. mdpi.comphyschemres.org By analyzing the steric and electrostatic fields of a set of known compounds, these models generate contour maps that highlight which structural features are crucial for enhancing activity, thereby guiding the design of more potent analogues. mdpi.comphyschemres.org
Molecular Docking: This method simulates the binding of a ligand (the quinoline derivative) into the active site of a biological target, such as an enzyme or receptor. jneonatalsurg.comresearch-nexus.net It helps predict the binding affinity and interaction modes, providing insights into the mechanism of action and allowing for the rational design of compounds with improved binding characteristics. jneonatalsurg.com
Pharmacophore Mapping: This approach identifies the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for biological activity. This "pharmacophore" can then be used as a template to search for or design new molecules with similar activity profiles. jneonatalsurg.com
ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules. This early-stage screening helps to identify candidates with favorable drug-like properties. plos.org
Table 1: Computational Approaches in the Design of Quinoline Derivatives
| Computational Method | Primary Goal | Application Example |
|---|---|---|
| 3D-QSAR (e.g., CoMFA) | Predict biological activity based on 3D structure; guide structural modifications. | Designing quinoline derivatives as anti-gastric cancer agents. mdpi.com |
| Molecular Docking | Predict binding mode and affinity to a biological target. | Identifying potent quinoline inhibitors of Plasmodium falciparum DHFR. jneonatalsurg.com |
| Molecular Dynamics | Simulate the dynamic behavior of the ligand-target complex over time to assess stability. | Confirming the stability of newly designed quinoline compounds in a protein's active site. mdpi.com |
| ADMET Prediction | Evaluate drug-likeness and pharmacokinetic properties in silico. | Assessing the safety and bioavailability profile of novel Azo-8-hydroxyquinoline derivatives. plos.org |
Multitarget Ligand Design and Polypharmacology
The traditional "one molecule, one target" paradigm in drug discovery is increasingly being supplemented by the concept of polypharmacology, which involves designing single molecules that can modulate multiple biological targets simultaneously. This approach is particularly relevant for complex multifactorial diseases like cancer and neurodegenerative disorders. plos.orgnih.gov The quinoline scaffold is considered a "privileged structure" for this purpose due to its ability to serve as a foundation for developing multi-target agents. nih.gov
Research in this area has focused on creating hybrid molecules where the this compound core is combined with other pharmacophores to engage multiple targets. For instance, a recent in-depth in silico study focused on designing novel azo-8-hydroxyquinoline derivatives as potential multitarget drugs for Alzheimer's disease. plos.org The designed compounds were evaluated for their ability to inhibit three key enzymes implicated in the disease's pathology: acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). plos.org This strategy aims to address the complex nature of the disease with a single chemical entity. Similarly, quinoline–chalcone hybrids have been investigated as potential multi-target anticancer agents. nih.gov
Exploration of this compound in Nanotechnology and Materials Science
The unique chemical structure of 8-hydroxyquinoline (B1678124) derivatives, including this compound, imparts valuable photophysical and chelating properties that are highly sought after in nanotechnology and materials science. mdpi.comscispace.com The proximity of the hydroxyl group at the 8-position to the ring nitrogen allows it to act as a strong bidentate chelating agent for a wide variety of metal ions, such as Al³⁺ and Zn²⁺. scispace.comresearchgate.net
This chelating ability is central to its applications:
Fluorescent Sensors: While 8-hydroxyquinoline itself is weakly fluorescent, its chelation with metal ions can cause a significant increase in fluorescence emission. scispace.com This "chelation-enhanced fluorescence" effect is due to the increased rigidity of the molecule upon metal binding. This property is exploited to create highly sensitive and selective fluorescent chemosensors for detecting biologically and environmentally important metal ions. scispace.com
Organic Light-Emitting Diodes (OLEDs): Metal complexes of 8-hydroxyquinoline, particularly aluminum (Alq₃), are benchmark materials used as electron carriers and emitters in OLEDs. mdpi.comscispace.com The stability, electron transport capability, and fluorescence of these complexes make them critical components in the fabrication of efficient and durable display and lighting technologies.
Table 2: Applications of the 8-Hydroxyquinoline Scaffold in Materials Science
| Application Area | Key Property | Function |
|---|---|---|
| Fluorescent Sensors | Metal Ion Chelation & Enhanced Fluorescence | Detection of metal ions like Zn²⁺ and Al³⁺ in biological or environmental samples. scispace.com |
| OLEDs | Electron Transport & Electroluminescence | Serves as an electron carrier and emitting layer in display and lighting devices. mdpi.comscispace.com |
| Analytical Chemistry | Metal Chelation & Complex Formation | Used as a reagent for the gravimetric analysis and extraction of metal ions. scispace.com |
Integration with Fragment-Based Drug Discovery and Chemical Biology Platforms
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach involves screening small, low-molecular-weight compounds ("fragments") to find those that bind weakly but efficiently to a biological target. researchgate.net These initial hits are then optimized and grown into more potent, drug-like molecules.
The 8-hydroxyquinoline core, present in this compound, is an ideal candidate for FBDD due to its status as a "metal-binding pharmacophore" (MBP). nih.gov A notable success in this area involved a fragment-based screening of a metal chelator library to find inhibitors for metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance. researchgate.netnih.govomeka.net
In this study:
Fragment Screening: The initial screen identified the basic 8-hydroxyquinoline fragment as a broad-spectrum nanomolar inhibitor against MBLs like VIM-2 and NDM-1. nih.govomeka.net
Hit-Based Substructure Search: This initial "hit" was used to conduct a substructure search to establish an early structure-activity relationship. This search identified 8-hydroxyquinoline-7-carboxylic acid as a low-cytotoxicity inhibitor. researchgate.netnih.gov
Lead Candidate Development: Further studies showed that 8-hydroxyquinoline-7-carboxylic acid could restore the activity of β-lactam antibiotics against resistant E. coli and was highly stable in human plasma, making it an excellent lead candidate for further development. nih.govomeka.net
This research demonstrates how the fundamental this compound scaffold can be utilized within FBDD platforms to rapidly discover and develop novel therapeutic agents against challenging biological targets. nih.govnih.gov
Q & A
Q. What are the primary synthetic routes for 3-hydroxyquinoline-8-carboxylic acid, and how do reaction conditions influence yield and purity?
The synthesis often involves multi-step protocols, including cyclization and functional group modifications. For example, lactamization of 8-amino-7-[(2-carboxyethyl)thio]-1,4-dihydroquinoline-3-carboxylic acid using PPA (polyphosphoric acid) as a catalyst under thermal conditions is a documented method . Key variables include temperature (70–80°C), solvent choice (e.g., ethanol or DMF), and reaction duration (24–72 hours). Purification via recrystallization or chromatography is critical to achieving >95% purity .
Q. How can the structural features of this compound be characterized using spectroscopic and crystallographic methods?
X-ray crystallography confirms the planar quinoline backbone and hydrogen-bonding interactions involving the hydroxyl and carboxylic acid groups. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 7.5002 Å, b = 8.4016 Å, and c = 8.732 Å have been reported for structurally similar dichlorinated derivatives . NMR (¹H and ¹³C) and IR spectroscopy further validate substituent positions and functional group interactions .
Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?
The compound exhibits pH-dependent solubility: it is sparingly soluble in water at neutral pH but dissolves readily in polar aprotic solvents (e.g., DMSO) or under alkaline conditions due to deprotonation of the carboxylic acid group. Stability studies indicate degradation under prolonged exposure to UV light or oxidizing agents, necessitating storage in amber vials at 4°C .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the efficiency of this compound derivatives?
Microwave irradiation reduces reaction times from hours to minutes and enhances yields by 15–20% compared to conventional heating. For example, trifluoromethyl-substituted analogs achieve 85% yield in 30 minutes at 150°C using microwave conditions, with reduced side-product formation . Optimization requires precise control of power output and solvent dielectric properties.
Q. What mechanistic insights explain contradictory biological activity data for this compound in antimicrobial assays?
Discrepancies in MIC (minimum inhibitory concentration) values against S. aureus (2–32 µg/mL) may arise from strain-specific efflux pump activity or variations in compound protonation states affecting membrane permeability. Metabolomic profiling and efflux pump inhibition assays are recommended to resolve these contradictions .
Q. How do substituent modifications at the 8-position influence the metal-chelating properties of this compound?
Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) at the 8-position enhances chelation affinity for transition metals like Fe³⁺ and Cu²⁺, as shown by UV-Vis titration (log K = 4.2–5.8). Computational DFT studies correlate this with increased Lewis acidity at the hydroxyl group .
Q. What strategies mitigate challenges in achieving enantiomeric purity for chiral derivatives of this compound?
Asymmetric catalysis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution with lipases (e.g., Candida antarctica lipase B) achieves >90% enantiomeric excess. HPLC chiral stationary phases (CSPs) with amylose-based columns are effective for analytical validation .
Notes for Experimental Design
- Contradiction Analysis : When observing variability in bioactivity, validate assay conditions (e.g., pH, inoculum size) and confirm compound stability under test conditions .
- Optimization : Use DoE (Design of Experiments) to simultaneously vary reaction temperature, solvent ratio, and catalyst loading for synthetic scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
